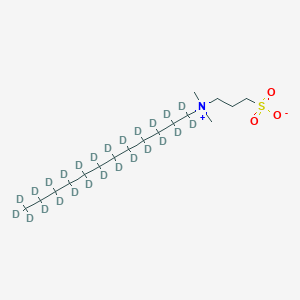![molecular formula C12H12BrNO B13852265 N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide](/img/structure/B13852265.png)
N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide is an organic compound characterized by the presence of a bromoethynyl group attached to a phenyl ring, which is further connected to an ethyl chain ending in an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide typically involves the following steps:
Acetylation: The attachment of an acetamide group to the ethyl chain.
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper salts. The reactions are usually carried out under inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the bromoethynyl group to a more oxidized state.
Reduction: Reduction of the bromoethynyl group to an ethynyl group.
Substitution: Replacement of the bromo group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carbonyl compound, while reduction may produce an ethynyl derivative.
Aplicaciones Científicas De Investigación
N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide exerts its effects involves its interaction with specific molecular targets. The bromoethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways, resulting in the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Bromomethyl methyl ether: Another brominated compound with different functional groups.
2-(2-(Dimethylamino)ethoxy)ethanol: Contains an ethoxy group instead of an ethynyl group.
Glutaminase Inhibitor, Compound 968: A different class of compound with distinct biological activity.
Propiedades
Fórmula molecular |
C12H12BrNO |
|---|---|
Peso molecular |
266.13 g/mol |
Nombre IUPAC |
N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide |
InChI |
InChI=1S/C12H12BrNO/c1-10(15)14-9-7-12-5-3-2-4-11(12)6-8-13/h2-5H,7,9H2,1H3,(H,14,15) |
Clave InChI |
KSOAPNGZGYPSFD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCC1=CC=CC=C1C#CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-N-[1-(4-chlorophenyl)ethyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13852192.png)
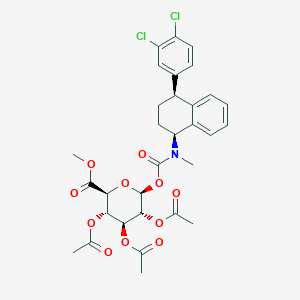
![[4-(Phenylmethoxymethyl)pyridin-2-yl]hydrazine](/img/structure/B13852210.png)
![4'-[(1,4'-Dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile-d7](/img/structure/B13852220.png)
![2-[alpha,alpha'-Dimethyl(4-isopropylbenzyl] Hydroquinone](/img/structure/B13852226.png)
![(3R,4R,5R,6S)-2-[(E)-4-[[9-[(2R,3S,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2-methylbut-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13852227.png)
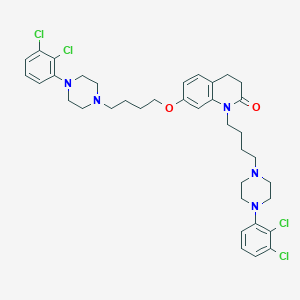
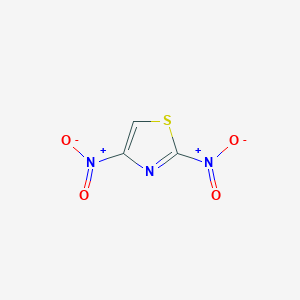

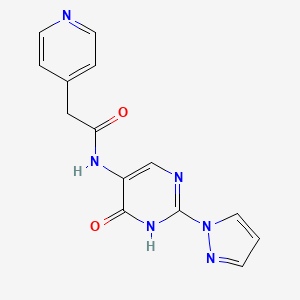
![(1R,2S,3R,4R,5R)-1-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]hexane-1,2,3,4,5,6-hexol](/img/structure/B13852269.png)
